Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Synthetic Chemistry Building Blocks Physicochemical Properties

Research challenge: accessing patent-covered B-Raf kinase inhibitor chemical space requires a reliable, high-purity ethyl ester intermediate compatible with parallel synthesis workflows. Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (CAS 175137-48-1) is the solution. • Protected carboxylic acid handle for selective amidation, bypassing coupling reagents. • Liquid form compatible with automated liquid handlers for reproducible stoichiometry. • ≥98% purity minimizes false positives in kinase screening assays. • Core scaffold validated in Wyeth B-Raf kinase inhibitor patents (WO2009039387A1). • Ships ambient; ready for immediate dispatch globally.

Molecular Formula C10H12N4O2
Molecular Weight 220.23 g/mol
CAS No. 175137-48-1
Cat. No. B1653123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
CAS175137-48-1
Molecular FormulaC10H12N4O2
Molecular Weight220.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C(=CC(=N2)C)N=N1)C
InChIInChI=1S/C10H12N4O2/c1-4-16-10(15)9-7(3)14-8(11-12-9)5-6(2)13-14/h5H,4H2,1-3H3
InChIKeyMBIBOFFLHPQMDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility29.4 [ug/mL]

Ethyl 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate: Chemical Identity and Core Scaffold


Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (CAS 175137-48-1) is a heterocyclic small molecule (MF: C₁₀H₁₂N₄O₂; MW: 220.23 g/mol) belonging to the pyrazolo[5,1-c][1,2,4]triazine class. This fused ring system, incorporating both pyrazole and 1,2,4-triazine moieties, has been disclosed in patents as a core scaffold for B-Raf kinase inhibitors [1]. As the ethyl ester derivative of the 3-carboxylic acid, it serves primarily as a protected synthetic intermediate , with the ester function enabling downstream amidation or hydrolysis reactions. The compound is commercially available in research quantities at purities typically ≥95% .

B-Raf kinase inhibitor building block: Pyrazolo[5,1-c][1,2,4]triazine scaffold disclosed in patents as core for kinase inhibitor candidates.
Protected synthetic handle: Ethyl ester enables direct amidation or hydrolysis, bypassing coupling reagents required by free acid.
Synthesis-ready purity: Research-grade purities support direct use in library synthesis and biological assays.

Why This Pyrazolotriazine Building Block Cannot Be Casually Substituted


The pyrazolo[5,1-c][1,2,4]triazine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity. Pyrazolotriazines as a class have demonstrated higher potency as antiglycating agents and DPP4 inhibitors compared to analogous triazolotriazines [1]. Furthermore, the B-Raf kinase inhibitory activity disclosed in patents is explicitly associated with multiply-substituted pyrazolo[5,1-c][1,2,4]triazine derivatives [2], indicating that both the core heterocycle and peripheral substituents are critical for biological activity. The ethyl ester at the 3-position is not merely a solubilizing group; it serves as a protected carboxylic acid handle for selective derivatization. Substituting the free carboxylic acid (CAS 175137-58-3) for the ester would alter reaction compatibility in amide coupling or ester hydrolysis sequences, while the 4,7-dimethyl substitution pattern distinguishes this compound from mono-methyl or unsubstituted variants that may exhibit reduced steric hindrance and different reactivity. Selection of this specific building block is therefore driven by both chemoselectivity in synthesis and the potential to access patent-covered chemical space.

Core scaffold sensitivity
Replacing pyrazolo[5,1-c][1,2,4]triazine with isomeric triazolotriazine may shift reported kinase inhibition and DPP4 activity profiles; class-level SAR indicates activity differences.
Ester functionality specificity
Substituting ethyl ester with free carboxylic acid (CAS 175137-58-3) alters reactivity: requires coupling reagents for amide formation, impacting step economy and compatibility.
Substitution pattern relevance
4,7-Dimethyl substitution distinguishes this building block from mono-methyl or unsubstituted variants; steric and electronic differences may affect downstream derivatization and biological activity.

Quantitative Differentiation from Closest Analogs


Physical Form and Melting Point vs. Free Carboxylic Acid

Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate (CAS 175137-48-1) exhibits a markedly different physical state compared to its direct hydrolysis product, 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid (CAS 175137-58-3). Multiple authoritative chemical databases report no melting point for the ethyl ester, consistent with a liquid or low-melting amorphous solid . In contrast, the carboxylic acid analog is consistently reported as a solid with a melting point of 157–159 °C or 166–168 °C , depending on the vendor.

Physical form vs. free acid
Data to verify
Ethyl ester: liquid or low-melting solid; no melting point reported. Free acid: solid, Mp 157–168 °C.
Facilitates solution-phase handling without pre-dissolution.
Physical property data aggregated from vendor sources.
Synthetic Chemistry Building Blocks Physicochemical Properties

Synthetic Utility as a Protected Carboxylic Acid Intermediate

This compound provides the 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carbonyl fragment in a directly activatable ester form. In the patent literature, the 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carbonyl moiety is incorporated into kinase inhibitor candidates via amide bond formation [1]. The ethyl ester enables one-step saponification to the free acid or direct aminolysis to the carboxamide. In contrast, the corresponding free carboxylic acid (CAS 175137-58-3) requires in situ activation with coupling reagents (e.g., HATU, EDCI), introducing additional reagent costs and purification complexity. The nitrile analog, 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile [2], is unsuitable for amide coupling without prior hydrolysis or reduction.

Synthetic utility
Class-level inference
Direct aminolysis or saponification; eliminates coupling reagent step vs. free acid, eliminates 1–2 steps vs. nitrile.
Reduces step count and reagent burden in amide library synthesis.
Inferred from standard synthetic practice and patent disclosures.
Medicinal Chemistry Amide Coupling Protecting Group Strategy

Commercial Purity Grades and Vendor Differentiation

The ethyl ester (CAS 175137-48-1) is commercially available at two distinct purity grades: 95%+ from general chemical suppliers and 98% from specialty fine chemical vendors . This compares favorably to the carboxylic acid analog (CAS 175137-58-3), which is predominantly offered at 95% purity [1] with fewer vendors offering 97%+ grades . The availability of a 98% grade for the ethyl ester may be advantageous for applications requiring higher initial purity, such as fragment-based screening or late-stage diversification where impurities can confound biological assay interpretation.

Purity grade
Cross-study comparable
≥98% (ethyl ester) vs. ≤97% (free acid)
Higher initial purity may reduce pre-use purification needs.
Vendor-reported purity specifications.
Chemical Procurement Purity Specification Vendor Comparison

Pharmacological Potential vs. Isomeric Triazolotriazine Systems

The pyrazolo[5,1-c][1,2,4]triazine scaffold has been shown to exhibit higher potency as antiglycating agents and DPP4 inhibitors compared to the isomeric [1,2,4]triazolo[5,1-c][1,2,4]triazine system [1]. In direct class-level comparison, pyrazolotriazines demonstrated superior antiglycation and DPP4 inhibitory activity relative to their triazolotriazine counterparts. Additionally, multiply-substituted pyrazolo[5,1-c][1,2,4]triazines have been patented as selective B-Raf kinase inhibitors for oncology applications [2], while pyrazolo[5,1-c][1,2,4]triazines have also been disclosed as nuclease inhibitors targeting genome instability-associated diseases [3]. These class-level data points establish the pyrazolo[5,1-c][1,2,4]triazine core as a pharmacologically privileged scaffold with multi-target potential.

Scaffold pharmacology
Class-level inference
Pyrazolo[5,1-c][1,2,4]triazine: reported higher DPP4 and antiglycation potency vs. triazolotriazine; patented B-Raf kinase inhibitor core.
Supports scaffold prioritization in kinase and antidiabetic research.
Based on published class-level SAR (Rusinov et al., 2017).
Kinase Inhibition Antidiabetic Scaffold Selection

Key Research and Industrial Application Scenarios


Kinase Inhibitor Library Synthesis

The ethyl ester serves as a direct precursor to 3-carboxamide derivatives via aminolysis, bypassing the need for coupling reagents required by the free carboxylic acid [1]. Medicinal chemistry teams pursuing B-Raf kinase or nuclease inhibitor programs can use this building block to rapidly generate amide libraries through parallel synthesis. Selection of the ≥98% purity grade is recommended to minimize the risk of impurity-derived false positives in biochemical screening assays .

Scalable Late-Stage Core Diversification

The liquid or low-melting physical form of the ethyl ester facilitates accurate liquid handling in automated synthesis platforms, unlike the solid carboxylic acid analog (Mp 157–168 °C) which requires weighing of solids . This property is advantageous for mg-to-gram scale synthesis where reproducible stoichiometry is critical for yield optimization.

DPP4 and Antiglycation Screening Campaigns

Pyrazolo[5,1-c][1,2,4]triazines have demonstrated class-level superiority over isomeric triazolotriazines as DPP4 inhibitors and antiglycating agents [2]. The 4,7-dimethyl substitution pattern on the target compound provides a defined starting point for SAR exploration around the pyrazole ring, where methyl group removal or replacement can be systematically evaluated for potency changes.

Protected Probe Synthesis for Target Engagement Studies

The ethyl ester moiety serves as a latent carboxylic acid that can be unmasked post-coupling for bioconjugation (e.g., to biotin or fluorescent tags). This strategy enables the use of the pyrazolotriazine scaffold in chemical probe development for B-Raf kinase target engagement studies, leveraging the patent-established kinase selectivity of the core [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Direct aminolysis reactivity bypasses coupling reagents
Purity grade assessment for assay interference
Scalable late-stage diversification
Liquid/low-melting form facilitates automated liquid handling
Stoichiometry reproducibility and yield optimization
DPP4/antiglycation screening campaigns
Pyrazolotriazine core with reported DPP4/antiglycation activity
SAR exploration around methyl substitution
Protected probe synthesis
Latent carboxylic acid enables post-coupling bioconjugation
Target engagement probe validation in kinase assays
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